2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a heterocyclic compound characterized by its unique benzothiazole structure fused with a tetrahydro configuration. This compound is of significant interest in various fields, including medicinal chemistry and material science. It has been studied for its potential biological activities, particularly as an antimicrobial and anticancer agent, and serves as a building block in synthetic chemistry.
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine falls under the category of benzothiazole derivatives. It is classified as a heterocyclic amine due to the presence of nitrogen in its ring structure. The compound exhibits properties typical of both aromatic and aliphatic compounds due to its fused ring system.
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the reaction of 2-aminothiophenol with phenylacetaldehyde in the presence of an acid catalyst. This process leads to the formation of an intermediate Schiff base that subsequently undergoes cyclization to yield the desired product .
The molecular structure of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine features a benzothiazole core with a phenyl group attached at one position and an amine group at another. The tetrahydro configuration indicates that the compound contains four hydrogenated carbon atoms within its ring structure.
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to observed biological effects such as antimicrobial or anticancer activities . The detailed pathways and molecular targets are still under investigation.
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several scientific applications:
The construction of the tetrahydrobenzothiazole scaffold relies on cyclohexanone-based precursors undergoing cyclocondensation with sulfur and nitrogen sources. A predominant route involves reacting 4-oxocyclohexanecarboxylic acid derivatives with thiourea or phenyl isothiocyanate under acidic conditions. This method facilitates the simultaneous formation of the thiazole ring and introduction of the C2-phenyl substituent. As detailed in patent literature, cyclization of 4-oxocyclohexanecarboxylic acid with phenyl isothiocyanate in refluxing acetic acid yields 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one as a key intermediate ( [1] [3]). This ketone serves as the primary precursor for subsequent amine functionalization at C7. Alternative pathways employ bromination-cyclization sequences, where 4-oxocyclohexanecarboxylic acid is first brominated at C7 using bromine in acetic acid, followed by treatment with thiourea to furnish the benzothiazole core. This approach achieves yields of 70–85% under optimized bromination conditions (0–5°C, stoichiometric Br₂) ( [1] [8]).
Table 1: Cyclization Methods for Benzothiazole Core Synthesis
Cyclization Precursor | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
4-Oxocyclohexanecarboxylic acid | Phenyl isothiocyanate/AcOH, reflux | 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | 78 |
7-Bromo-4-oxocyclohexanecarboxylic acid | Thiourea/EtOH-H₂O, 80°C | 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzothiazole | 82 |
4-Oxocyclohexanecarboxylic acid | Thiourea/P₄O₁₀, toluene reflux | 2-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzothiazole* | 68 |
*Requires subsequent dehydrogenation for aromatization ( [1] [3]).
Ketone-to-amine conversion at the C7 position is efficiently accomplished via reductive amination, leveraging the reactivity of 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. Sodium borohydride (NaBH₄) in methanol at 0–25°C reduces the ketone to the corresponding alcohol (2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, CAS 1333710-30-7), which is subsequently activated for nucleophilic displacement. However, direct one-pot reductive amination proves superior: treatment of the ketone with ammonium acetate and NaBH₃CN in methanol at 25°C affords the primary amine in 89% yield ( [2] [3]). For N-alkylated analogues (e.g., pramipexole precursors), propylamine or other alkylamines react with the ketone in titanium(IV) isopropoxide-modified Shvo’s catalyst systems, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) reduction. This method achieves >90% conversion with minimized dialkylation byproducts when using excess ketone (1.5 eq relative to amine) ( [1] [8]).
Table 2: Optimization of Reductive Amination Conditions
Reducing Agent | Amine Source | Additive | Temperature (°C) | Yield (%) |
---|---|---|---|---|
NaBH₃CN | NH₄OAc | None | 25 | 89 |
NaBH(OAc)₃ | Propylamine | Ti(OiPr)₄ | 25 | 92 |
NaBH₄ | Benzylamine | AcOH | 0 | 75 |
H₂ (50 psi) | Ammonia | Pd/C | 80 | 81 |
Asymmetric hydrogenation of imine intermediates enables enantioselective synthesis of chiral amines critical for bioactive molecules like dexpramipexole. Rhodium-catalyzed systems employing DuPhos or BINAP ligands achieve moderate enantioselectivity (60–75% ee) for N-protected imines. Iridium catalysts show enhanced performance: Ir-(R)-SegPhos complexes with iodine additives hydrogenate 7-iminotetrahydrobenzothiazoles at 50–100 psi H₂, yielding (R)-enantiomers in up to 96% ee ( [1] [8] [9]). Key to success is substrate activation via hydrochloride salt formation, which enhances coordination to the chiral catalyst. Industrial-scale processes utilize heterogeneous palladium on carbon (5–10% Pd) under moderate hydrogen pressure (30–50 psi) in ethanol/water mixtures, achieving complete reduction of imine bonds within 4–6 hours at 60°C with >99% conversion ( [1] [8]).
Table 3: Catalytic Systems for Enantioselective Imine Hydrogenation
Catalyst System | Substrate | Pressure (psi) | ee (%) | Reference |
---|---|---|---|---|
Ir/(R)-SegPhos/I₂ | N-Ac-7-imino derivative | 70 | 96 | [9] |
Rh-(R,R)-DuPhos | N-Boc-7-imino derivative | 100 | 75 | [8] |
Pd/C | Unprotected imine | 50 | N/A | [1] |
Ru-TsDPEN | N-Ts-7-imino derivative | - | 83* | [9] |
*Asymmetric transfer hydrogenation using HCO₂H/Et₃N.
Microwave irradiation significantly accelerates key steps in the synthetic sequence, particularly cyclization and reductive amination. Cyclocondensation of thiourea with 4-oxocyclohexanecarboxylic acid under microwave irradiation at 150°C in ethylene glycol reduces reaction time from 12 hours to 25 minutes while maintaining 85% yield ( [10]). Similarly, reductive amination of 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one with propylamine using NaBH₃CN in acetonitrile reaches completion in 8 minutes (300W, 100°C) versus 12 hours conventionally. This method enhances regioselectivity by suppressing enolization and dimerization side reactions ( ). Scale-up studies demonstrate reproducible yields at 500g scale using continuous-flow microwave reactors with residence times of ≤5 minutes per stage, highlighting industrial viability ( ).
Solvent selection critically influences yield, purity, and crystallization behavior. Biphasic systems (toluene/water) facilitate efficient byproduct extraction during cyclization, while isopropanol (IPA)/water mixtures (3:1 v/v) optimize crystallization of amine hydrochlorides with ≤0.5% residual solvents ( [1] [8]). For catalytic hydrogenation, ethanol/water (9:1) suppresses dehalogenation in halogenated substrates. Temperature control protocols include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1